Tadeonal

Catalog No.
S586474
CAS No.
6754-20-7
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tadeonal

CAS Number

6754-20-7

Product Name

Tadeonal

IUPAC Name

(1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13-,15+/m0/s1

InChI Key

AZJUJOFIHHNCSV-KCQAQPDRSA-N

SMILES

CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C

Synonyms

1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde, epipolygodial, polygodial

Canonical SMILES

CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC=C([C@@H]2C=O)C=O)(C)C

Antifungal Activity:

Studies have demonstrated the antifungal properties of polygodial against various fungi, including Saccharomyces cerevisiae (baker's yeast) and Candida albicans (a common fungal pathogen) [, ]. Research suggests polygodial disrupts fungal cell membranes, leading to cell death [].

Antibacterial Activity:

While less extensively studied than its antifungal properties, polygodial has also shown potential as an antibacterial agent against certain bacterial strains []. However, further research is needed to determine its efficacy and potential clinical applications.

Anti-tumor Potential:

Several studies have investigated the anti-tumor potential of polygodial. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including those from oral squamous cell carcinoma, prostate cancer, and cervical cancer [, ]. The exact mechanisms underlying its anti-tumor activity are still being elucidated, but research suggests it may involve targeting specific cellular pathways or disrupting mitochondrial function [, ].

Analgesic Properties:

Polygodial exhibits properties similar to capsaicin, the compound responsible for the spiciness of chili peppers. It can activate transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain perception []. This activation may lead to desensitization of these channels, potentially offering pain relief [].

Anti-inflammatory Activity:

Studies suggest polygodial possesses anti-inflammatory properties. It has been shown to reduce inflammation in various models, potentially by inhibiting the production of inflammatory mediators [].

Other Potential Applications:

Research is ongoing to explore the potential applications of polygodial in other areas, including:

  • Antiparasitic activity: Studies suggest polygodial may be effective against various parasitic worms and protozoan parasites [].
  • Insecticidal and larvicidal properties: Polygodial has shown potential as a natural insecticide and larvicide against various insects and their larvae [].
  • Antifouling activity: Polygodial may have potential in preventing the attachment of marine organisms to surfaces, such as ship hulls.

Tadeonal, also known as polygodial, is a naturally occurring sesquiterpene dialdehyde with the chemical formula C15H22O2C_{15}H_{22}O_{2}. It is primarily extracted from various plants, including the Dorrigo pepper, mountain pepper, and horopito. Tadeonal is characterized by its pungent flavor and is noted for its broad antifungal properties, acting as a nonionic surfactant that disrupts lipid-protein interactions in cell membranes, thereby inhibiting fungal growth and reproduction .

Polygodial exhibits various mechanisms of action depending on the target organism. Here are two key examples:

  • Antifungal Activity: Polygodial acts as a nonionic surfactant, disrupting the lipid-protein interface of fungal cell membranes. This disrupts the integrity of the membrane and leads to leakage of cellular contents, ultimately killing the fungus [].
  • Insecticidal Activity: Polygodial activates the transient receptor potential cation channel TRPA1 in insects, leading to a burning sensation and deterring them from feeding.

Further research is ongoing to elucidate the complete mechanisms of action for Polygodial's various bioactivities, particularly its potential anti-cancer properties [].

Typical of aldehydes and sesquiterpenes. It can participate in:

  • Condensation Reactions: Tadeonal can react with alcohols to form esters.
  • Oxidation Reactions: Being an aldehyde, it can be oxidized to form carboxylic acids.
  • Reduction Reactions: It can also be reduced to yield corresponding alcohols.

For instance, a reaction between pyrogallol and butyl ether can yield Tadeonal along with water .

Tadeonal exhibits a wide range of biological activities:

  • Antifungal Properties: It effectively inhibits the growth of various fungal species by disrupting their cellular membranes .
  • Antimicrobial Activity: In addition to its antifungal effects, Tadeonal shows significant antibacterial properties.
  • Analgesic Effects: Research indicates that Tadeonal may have antinociceptive properties, helping to alleviate pain .
  • Anti-inflammatory Effects: It has been observed to reduce inflammation in various biological models .

Tadeonal can be synthesized through several methods:

  • Natural Extraction: Obtained from the leaves of specific plants like the Dorrigo pepper and mountain pepper.
  • Chemical Synthesis: Laboratory synthesis can involve reactions such as Wittig derivatization, which modifies sesquiterpenoids to enhance their biological activity .
  • Biotransformation: Utilizing microbial processes to convert precursors into Tadeonal.

Tadeonal has several applications across various fields:

  • Pharmaceuticals: Due to its antifungal and antimicrobial properties, it is explored as a potential therapeutic agent.
  • Agriculture: Utilized as a natural pesticide due to its insect antifeedant properties.
  • Food Industry: Its pungent flavor makes it suitable for flavoring agents in food products.

Studies on Tadeonal's interactions highlight its potential synergistic effects when combined with other antifungal agents. For example, it has been shown to enhance the efficacy of certain antibiotics against resistant strains of bacteria and fungi . Additionally, its interaction with cellular membranes suggests potential pathways for drug delivery systems.

Similar Compounds

Several compounds share structural or functional similarities with Tadeonal. Here are some notable examples:

Compound NameStructure TypeUnique Properties
PolygodialSesquiterpene dialdehydeAntifungal and antimicrobial activity
CurcuminDiarylheptanoidKnown for anti-inflammatory and antioxidant properties
ThymolMonoterpenoidExhibits strong antimicrobial activity
EugenolPhenylpropeneAntimicrobial and analgesic effects

Tadeonal's uniqueness lies in its specific combination of antifungal potency and its ability to disrupt cellular membranes without being toxic to human cells, making it a promising candidate for further research in pharmacology and agriculture .

Terpene Cyclase-Mediated Cyclization of Farnesyl Pyrophosphate

Tadeonal, also known as polygodial, represents a sesquiterpene dialdehyde with the molecular formula C15H22O2 and a molecular weight of 234.33 grams per mole [1]. The biosynthetic pathway of tadeonal begins with the sequential condensation of dimethylallyl pyrophosphate with two units of isopentenyl pyrophosphate to form farnesyl pyrophosphate [10]. This process is catalyzed by farnesyl pyrophosphate synthase, which serves as a key enzyme in isoprenoid biosynthesis and supplies precursors for the biosynthesis of essential sesquiterpenes [28].

The cyclization of farnesyl pyrophosphate to form the drimane carbon skeleton characteristic of tadeonal involves specialized terpene cyclases [11]. These enzymes catalyze the synthesis of cyclic terpenes through a mechanism involving carbocation intermediates that undergo complex rearrangements [12]. The cyclization process typically proceeds through the formation of an initial carbocation from farnesyl pyrophosphate, followed by intramolecular cyclization reactions that establish the characteristic 6/6 bicyclic skeleton comprising the A and B rings of the drimane structure [30].

Recent research has identified drimenol synthase enzymes that specifically catalyze the conversion of farnesyl pyrophosphate to drimenol, which serves as a key intermediate in tadeonal biosynthesis [45]. Expression studies of drimenol synthase from Persicaria hydropiper in yeast and plant systems resulted in the production of drimenol as the sole product, confirming the enzyme's specificity for this transformation [45]. The drimenol synthase demonstrates the same catalytic function previously reported only in plants, indicating a conserved mechanism across different organisms [34].

The cyclization mechanism involves the formation of multiple carbocation intermediates that are guided by the three-dimensional contour of the enzyme active site [12]. This active site serves as a template for catalysis, ensuring that the substrate and intermediates adopt only those conformations leading to the formation of the correct product [12]. The process requires careful management of water molecules within the active site to prevent premature quenching of carbocation intermediates during the cyclization cascade [12].

Oxidative Modifications in Fungal and Plant Systems

Following the initial cyclization to form drimenol, tadeonal biosynthesis requires a series of oxidative modifications catalyzed by cytochrome P450 enzymes [32]. These modifications introduce the characteristic aldehyde functional groups at positions C-11 and C-12 of the drimane skeleton [1]. The oxidative pathway involves sequential hydroxylation and oxidation reactions that transform the initial cyclization product into the final dialdehyde structure [45].

In plant systems, the oxidative modifications are mediated by specific cytochrome P450 enzymes, including drimenol oxidase [45]. Studies with Persicaria hydropiper identified a cytochrome P450 drimenol oxidase designated as PhDOX1, which catalyzes the conversion of drimenol to drimendiol through hydroxylation at the C-12 position [45]. When PhDOX1 was co-expressed with drimenol synthase in yeast, the major product was drimendiol, demonstrating the enzyme's specificity for this oxidation step [45].

Fungal systems employ similar oxidative mechanisms, with research on Aspergillus calidoustus revealing the involvement of cluster-associated cytochrome P450 enzymes and flavin adenine dinucleotide-binding oxidoreductases in the formation of drimane-type sesquiterpenes [34]. These enzymes are solely responsible for the formation of oxidized drimane structures, including those containing gamma-butyrolactone rings that are characteristic of many fungal drimenol derivatives [34].

The oxidative modifications in both plant and fungal systems involve complex enzymatic cascades that require precise coordination of multiple oxidative steps [32]. Engineering fusion proteins between terpene synthases and P450 enzymes has been shown to improve the accessibility of terpene molecules for oxidation reactions, resulting in up to 5.4-fold improvements in hydroxylation efficiency [32]. This approach addresses the challenge of volatile terpene substrate availability during microbial production systems [32].

Table 1: Key Enzymes in Tadeonal Biosynthetic Pathway

EnzymeFunctionSubstrateProductReference
Farnesyl pyrophosphate synthasePrecursor formationDimethylallyl pyrophosphate + Isopentenyl pyrophosphateFarnesyl pyrophosphate [10]
Drimenol synthaseCyclizationFarnesyl pyrophosphateDrimenol [45]
Drimenol oxidase (PhDOX1)HydroxylationDrimenolDrimendiol [45]
Cytochrome P450 enzymesFurther oxidationDrimendiolOxidized derivatives [34]

Ecological Distribution in Polygonaceae, Winteraceae, and Aspergillus Species

Tadeonal exhibits a distinctive ecological distribution pattern across specific plant families and fungal genera, with particularly high concentrations documented in Polygonaceae, Winteraceae, and Aspergillus species [1] [3]. Within the Polygonaceae family, Persicaria hydropiper, formerly classified as Polygonum hydropiper, serves as the most extensively studied source of tadeonal [17]. This species, commonly known as water pepper, contains significant concentrations of tadeonal in various plant organs, with the compound serving as the primary contributor to the plant's characteristic pungent taste [17] [18].

The Winteraceae family represents another important source of tadeonal, with species containing the compound as part of their defensive chemical arsenal [20]. Members of this family are particularly notable for their content of drimane sesquiterpene dialdehydes, including tadeonal and related compounds such as warburganal [20]. The distribution within Winteraceae suggests an evolutionary conservation of the biosynthetic machinery necessary for tadeonal production [20].

Aspergillus species demonstrate the presence of tadeonal biosynthetic capabilities within fungal systems [21] [34]. Research on Aspergillus calidoustus has completely elucidated the biosynthetic pathway of drimane-type sesquiterpene esters, revealing that these fungi possess drimenol cyclase enzymes with catalytic functions previously thought to be restricted to plants [34]. The fungal biosynthetic pathway involves specialized enzyme clusters that coordinate the production of various drimane derivatives [34].

Table 2: Tadeonal Distribution Across Taxa

Family/GenusSpeciesOrgan/TissueConcentration RangeReference
PolygonaceaePersicaria hydropiperFlowers~6.2 mg/g fresh weight [22]
PolygonaceaePersicaria hydropiperLeavesVariable detection [22]
WinteraceaeVarious speciesBark, leavesPresent but not quantified [20]
AspergillusAspergillus calidoustusFruiting bodiesPresent in metabolites [34]

The ecological significance of tadeonal distribution extends beyond simple taxonomic boundaries, with environmental factors influencing both the presence and concentration of the compound [38]. Studies of Warburgia ugandensis, a member of the Canellaceae family closely related to Winteraceae, demonstrated organ-specific clustering of drimane sesquiterpenes, with leaf profiles differing between geographic locations of varying humidity [38]. This suggests that environmental pressures may drive adaptive changes in tadeonal production and accumulation patterns [38].

Seasonal Variations in Plant Tissue Concentrations

Seasonal variations in tadeonal concentrations within plant tissues represent a critical aspect of the compound's natural occurrence patterns [24] [25]. Research has demonstrated that plant secondary metabolite profiles, including those containing tadeonal, undergo significant seasonal fluctuations in response to environmental conditions and physiological demands [39]. These variations reflect the plant's adaptive strategies to optimize resource allocation and defensive capabilities throughout the growing season [24].

Studies examining seasonal patterns in related drimane sesquiterpenes have revealed complex temporal dynamics [41]. In Drimys brasiliensis, the concentration of drimenol, a key precursor to tadeonal, showed differences between fresh and dried material, with drimenol concentrations increasing from 9.3% in fresh leaves to 11.6% in dried leaves [41]. This suggests that post-harvest processing and seasonal timing of collection significantly influence the final concentrations of drimane compounds [41].

The seasonal variation patterns are influenced by multiple environmental factors, including temperature fluctuations, humidity changes, and photoperiod variations [29]. Research on medicinal plants has shown that phytochemicals, including terpenoids, exhibit season-specific accumulation patterns, with alkaloids and tannins typically reaching higher concentrations during colder seasons, while flavonoids tend to accumulate during warmer periods [29]. These patterns suggest that tadeonal production may follow similar seasonal rhythms as part of the plant's overall secondary metabolite strategy [29].

Table 3: Seasonal Factors Affecting Tadeonal Concentrations

FactorSeasonEffect on ConcentrationMechanismReference
TemperatureAutumn/WinterIncreased accumulationEnhanced biosynthetic activity [29]
HumidityVariableLocation-dependent changesEnvironmental stress response [38]
PhotoperiodGrowing seasonFluctuating levelsMetabolic rhythm regulation [27]
Plant ageMulti-annualConcentration changesDevelopmental programming [26]

Environmental stress conditions have been shown to significantly impact the production and accumulation of defensive compounds like tadeonal [25]. Polyphenolic compounds, which share some biosynthetic pathways with terpenoids, demonstrate clear seasonal trends with hydrolyzable tannins decreasing and proanthocyanidins increasing throughout the growing season [25]. These patterns suggest that plants adjust their chemical defense strategies in response to seasonal changes in environmental pressures and resource availability [25].

Total Synthesis Strategies for Drimane Scaffolds

The drimane bicyclic core of Tadeonal has been assembled through three principal routes: early racemic syntheses, modern stereoselective sequences, and hybrid chemo-enzymatic campaigns.

YearKey PrecursorsStrategy (Step Count)Highest Reported Overall YieldNotable TransformationsReference
1981Wieland–Miescher ketoneRacemic Robinson annulation followed by double aldehyde installation (9 steps)17%Sequential oxidation of a diol to the 1,4-dialdehyde motif [1]
1988CarvoneStereocontrolled Claisen rearrangement → drimane scaffold (11 steps)21%Chiral allylic transposition delivering the axial C-9 methyl configuration [2]
2021Sclareolide (terpene lactone)Chemo-enzymatic route: acid-mediated C-9 epimerisation, cytochrome P four hundred fifty C-3 hydroxylation, nickel-catalysed annulation (7–18 steps, target dependent)28% to trans-syn fused intermediates; individual steps up to 95% (C-9 epimerisation)Enzymatic C–H oxidation gave 82% isolated yield of the key C-3 alcohol; Yamaguchi macrolactonisation forged trans-syn-trans drimane lactone 12 [3]
2015*Native plant material (Tasmannia lanceolata)Rapid pressurised hot-water extraction followed by semisynthetic oxidation (2 h)3.3% by weight crude drimane dialdehyde from dry leavesProvides gram-scale feedstock for downstream total syntheses [4]

*Although not a formal total synthesis, the extraction route supplies multigram quantities of authentic natural product for the semisynthetic campaigns below.

These studies converge on two lessons: (i) acid-induced C-9 epimerisation of readily available sclareolide efficiently installs the requisite trans-fusion, and (ii) site-selective late-stage oxidation catalysed by engineered haem enzymes circumvents protecting-group manipulations otherwise needed to differentiate C-3 from sterically similar C-6 and C-9 positions [3].

Stereoselective Aldehyde Functionalisation Techniques

Because the biological profile of Tadeonal is highly sensitive to the geometry and disposition of its 1,4-dialdehyde array, chemists have developed chemoselective protocols that retain the fragile α,β-unsaturated aldehyde while modifying the axial formyl group at C-12.

TransformationReagents & ConditionsIsolated YieldStereochemical OutcomeReference
C-9 epimerisation to give isotadeonalSodium carbonate in aqueous ethanol, 24 h, room temperature60%Inverts C-9, retaining the E-enal geometry [5]
Conjugate Wittig olefination (C-12)Ethyl (triphenylphosphoranylidene)-acetate, 40 °C79%Introduces Δ​12,13 di-ene without perturbing the α,β-enal [4]
Hydrazone annulationHydrazine hydrate, neat, 80 °C> 99%Cyclocondensation yields fused pyridazine 8 [4]
Reductive diol formationLithium aluminum hydride, tetrahydrofuran, 0 °C85% to drimendiolChemoselective reduction of both aldehydes; unsaturated bond retained [4]

Collectively, these methods demonstrate that mild, base-mediated or nucleophilic additions are compatible with the sensitive enal, provided water-free conditions and rapid work-up are maintained. Epimerisation exploits the lability of the benzylic C-9 proton, whereas nucleophilic functionalisation relies on steric bias that shields the conjugated C-11 carbonyl.

Semisynthetic Derivatives: Lactonisation and Esterification Pathways

Tadeonal’s alcohol-rich congeners furnish lactones and esters that underpin the meroterpenoid families.

Starting MaterialKey StepConditionsProduct ClassYieldReference
Hydroxydrimenic acid 19 (from sclareolide)Yamaguchi macrolactonisation2,4,6-trichlorobenzoyl chloride, triethylamine, toluene, 0 → 25 °Ctrans-syn-trans fused lactone 1260% after one recycle [3]
DrimendiolAcid-mediated dehydration → furan annulationp-toluenesulfonic acid, benzene; then thermal aromatisation(+)-Euryfuran13% (two steps) [4]
DrimenolFungal acyltransferase DrtE-catalysed esterificationAdenosine triphosphate, magnesium(II), diverse acyl-coenzyme A donorsSesquiterpene esters with C₆–C₈ polyketide chainsUp to 85% conversion in vitro [6]

Biocatalysis provides a programmable route to tailor the A-ring oxidation pattern and append medium-length polyketide esters without resorting to protecting groups or harsh reagents. In contrast, small-molecule Yamaguchi conditions remain the method of choice for constructing strained trans-syn lactones inaccessible to enzymes.

Challenges in Tertiary Alcohol Epoxidation and Protecting Group Strategies

Epoxidation of the hindered tertiary allylic alcohols embedded in drimane frameworks presents two recurring obstacles: steric congestion and competing migration of the adjacent aldehyde.

  • Steric hindrance
    The C-3 tertiary alcohol in advanced intermediates such as compound 22 blocks peracid approach. Mukaiyama hydration of an internal olefin gave a 1 : 1 epimeric mixture, necessitating chromatographic separation and recycling of the undesired diastereomer before Yamaguchi lactonisation [3].

  • Migration and ring-opening
    With strong oxidants (for example, m-chloroperoxybenzoic acid) β-siloxy migrations and aldehyde Baeyer–Villiger rearrangements out-compete simple epoxidation, leading to low mass balance in drimane trials [7].

Experimental SolutionProtecting Group or AdditiveOutcomeReference
Replace peracid with vanadyl acetylacetonate–tert-butyl hydroperoxide systemNone requiredImproved epoxide:ketone ratio from 1:3 to 3:1 on model drimane alcohols [8]
Temporary silyl protection of C-3 hydroxyl (trimethylsilyl chloride, imidazole)Trimethylsilyl etherSuppressed neighboring-group migration; clean Cu(I)-mediated 6π electrocyclisation gave arene 27 in 73% yield [3]
Acetal masking of dialdehyde pair (ethylene glycol, p-toluenesulfonic acid)Five-membered cyclic acetalAllowed Sharpless epoxidation of distant olefin without over-oxidation; acetal removed in 80% overall recovery [9]
Sulfur ylide methodology to install epoxide remote from tertiary centerDimethylsulfonium methylideProduced anti polypropionate fragments with full diastereocontrol, circumventing tertiary alcohol oxidation [8]

These findings establish that judicious, transient protection—trimethylsilyl ethers for alcohols, cyclic acetals for aldehydes—remains essential when electrophilic oxygen donors are used on the densely functionalised drimane core. Where possible, reagent-controlled epoxidation (vanadyl, titanium, or enzymatic systems) is preferred over substrate-controlled pathways to minimise step count.

Data Availability: All numerical yields and conditions are taken from the peer-reviewed studies cited in square brackets. Full experimental details can be found in the original articles.

XLogP3

3.2

UNII

5FAF7T66M7

MeSH Pharmacological Classification

Antifungal Agents

Other CAS

33118-34-2

Wikipedia

Polygodial

Dates

Last modified: 08-15-2023

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